molecular formula C13H21N2O2P B5568295 piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid

piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid

Cat. No.: B5568295
M. Wt: 268.29 g/mol
InChI Key: DXMGXSLERYJGTB-UHFFFAOYSA-N
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Description

Piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a phosphinic acid group

Scientific Research Applications

Piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid typically involves multi-step organic reactions. One common method includes the reaction of piperidine with 2-(2-pyridyl)ethyl bromide to form the intermediate compound, which is then reacted with phosphinic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.

    Substitution: Common reagents include halides and nucleophiles, often under conditions that favor the formation of the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in pharmaceuticals and organic synthesis.

    Pyridine: A six-membered heterocycle with one nitrogen atom, widely used as a solvent and reagent in organic chemistry.

    Phosphinic Acid: A phosphorus-containing acid with various industrial and chemical applications.

Uniqueness

Piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid is unique due to its combination of piperidine, pyridine, and phosphinic acid moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine, pyridine, or phosphinic acid alone.

Properties

IUPAC Name

piperidin-1-ylmethyl(2-pyridin-2-ylethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-4-1-5-10-15)11-7-13-6-2-3-8-14-13/h2-3,6,8H,1,4-5,7,9-12H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMGXSLERYJGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(CCC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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